- Structure-Affinity Relationships (SARs) and Structure-Kinetics Relationships (SKRs) of Kv11.1 Blockers, Journal of Medicinal Chemistry, 2015, 58(15), 5916-5929
Cas no 91354-09-5 (4'-BROMO-3-CHLORO-BIPHENYL)
4'-BROMO-3-CHLORO-BIPHENYL Chemical and Physical Properties
Names and Identifiers
-
- 4'-BROMO-3-CHLORO-BIPHENYL
- 4-bromo-3'-chloro-1,1'-biphenyl
- 4′-Bromo-3-chloro-1,1′-biphenyl (ACI)
- Biphenyl, 4′-bromo-3-chloro- (7CI)
- 4-Bromo-3′-chloro-[1,1′-biphenyl]
- 4'-Bromo-3-chlorobiphenyl
- E81933
- 4-BROMO-3'-CHLOROBIPHENYL
- 91354-09-5
- DB-090597
- SCHEMBL4234459
- AKOS004117400
- 4'-BROMO-3-CHLORO-1,1'-BIPHENYL
- CS-0148354
- 1-bromo-4-(3-chlorophenyl)benzene
-
- Inchi: 1S/C12H8BrCl/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H
- InChI Key: URPIZWLJNVVCRW-UHFFFAOYSA-N
- SMILES: ClC1C=C(C2C=CC(Br)=CC=2)C=CC=1
Computed Properties
- Exact Mass: 265.94979g/mol
- Monoisotopic Mass: 265.94979g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 0Ų
4'-BROMO-3-CHLORO-BIPHENYL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022533-1g |
4-Bromo-3'-chlorobiphenyl |
91354-09-5 | 97% | 1g |
£372.00 | 2022-03-01 | |
| Fluorochem | 022533-2g |
4-Bromo-3'-chlorobiphenyl |
91354-09-5 | 97% | 2g |
£598.00 | 2022-03-01 | |
| Ambeed | A1241966-100g |
4-Bromo-3'-chlorobiphenyl |
91354-09-5 | 98% | 100g |
$361.00 | 2021-07-07 | |
| A2B Chem LLC | AH83753-1g |
4-bromo-3'-chloro-1,1'-biphenyl |
91354-09-5 | 98% | 1g |
$18.00 | 2024-07-18 | |
| A2B Chem LLC | AH83753-5g |
4-bromo-3'-chloro-1,1'-biphenyl |
91354-09-5 | 98% | 5g |
$35.00 | 2024-07-18 | |
| A2B Chem LLC | AH83753-100g |
4-bromo-3'-chloro-1,1'-biphenyl |
91354-09-5 | 98% | 100g |
$284.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218994-5g |
4'-Bromo-3-chloro-1,1'-biphenyl |
91354-09-5 | 98% | 5g |
¥118.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218994-10g |
4'-Bromo-3-chloro-1,1'-biphenyl |
91354-09-5 | 98% | 10g |
¥236.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218994-25g |
4'-Bromo-3-chloro-1,1'-biphenyl |
91354-09-5 | 98% | 25g |
¥458.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218994-100g |
4'-Bromo-3-chloro-1,1'-biphenyl |
91354-09-5 | 98% | 100g |
¥1750.00 | 2024-04-25 |
4'-BROMO-3-CHLORO-BIPHENYL Production Method
Production Method 1
Production Method 2
- Synthesis of biaryls, Science of Synthesis, 2010, 45, 547-626
Production Method 3
1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -30 °C; 12 h, -30 °C; -30 °C → rt
- Pd-catalyzed Kumada-Corriu cross-coupling reactions allowed the use of Knochel-type Grignard reagents, Journal of the American Chemical Society, 2007, 129(13), 3844-3845
Production Method 4
- Visible-Light-Promoted, Catalyst-Free Gomberg-Bachmann Reaction: Synthesis of Biaryls, Journal of Organic Chemistry, 2019, 84(14), 9297-9306
Production Method 5
- N-Arylated-Lactam-Type Imino-Sugars as New Immunosuppressive Agents: Discovery, Optimization, and Biological Evaluation, Chemistry - An Asian Journal, 2014, 9(8), 2260-2271
Production Method 6
- Aryl radicals from hexazadienes and tetrazenes, Canadian Journal of Chemistry, 1982, 60(8), 990-9
4'-BROMO-3-CHLORO-BIPHENYL Raw materials
- Borate(1-),tetrafluoro-
- 1,4-Dibromobenzene
- Acetic acid, 2-acetyl-1,2-bis[2-(4-bromophenyl)diazenyl]hydrazide
- 1-Bromo-4-iodobenzene
- (3-chlorophenyl)boronic acid
- 3-Chloroiodobenzene
- Benzenediazonium,3-chloro-
4'-BROMO-3-CHLORO-BIPHENYL Preparation Products
4'-BROMO-3-CHLORO-BIPHENYL Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 4'-BROMO-3-CHLORO-BIPHENYL
Comprehensive Analysis of 4'-BROMO-3-CHLORO-BIPHENYL (CAS No. 91354-09-5): Properties, Applications, and Industry Insights
4'-BROMO-3-CHLORO-BIPHENYL (CAS No. 91354-09-5) is a halogenated biphenyl derivative that has garnered significant attention in organic synthesis and material science. This compound, characterized by its bromine and chlorine substitutions, serves as a versatile intermediate in pharmaceuticals, agrochemicals, and advanced material research. Its unique molecular structure, combining a biphenyl backbone with selective halogenation, makes it a valuable building block for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal in modern drug discovery.
In recent years, the demand for halogenated aromatic compounds like 4'-BROMO-3-CHLORO-BIPHENYL has surged due to their role in developing OLED materials and liquid crystal displays (LCDs). Researchers are particularly interested in how these compounds enhance electron mobility and thermal stability in optoelectronic devices. A 2023 study highlighted its potential in improving the efficiency of blue-emitting phosphors, a critical component in next-generation displays. This aligns with the growing trend of green chemistry, where halogenated intermediates enable precise molecular tuning while minimizing waste.
The synthesis of CAS No. 91354-09-5 typically involves palladium-catalyzed coupling or direct halogenation of biphenyl precursors. Industry leaders emphasize the importance of high-purity grades (>98%) for applications in pharmaceutical intermediates, where even trace impurities can impact downstream reactions. Analytical techniques like HPLC and GC-MS are routinely employed to verify its purity, addressing the pharmaceutical industry's stringent quality control requirements.
Environmental and regulatory considerations are also shaping the discourse around 4'-BROMO-3-CHLORO-BIPHENYL. While not classified as hazardous under current REACH regulations, its biodegradation pathways are under investigation to align with sustainable chemistry goals. A 2022 review in Chemical Engineering Journal proposed innovative catalytic degradation methods to mitigate potential ecological impacts, reflecting the industry's shift toward eco-friendly synthesis.
From a commercial perspective, the global market for halogenated biphenyls is projected to grow at a CAGR of 5.2% (2023–2030), driven by demand from Asia-Pacific's electronics manufacturing sector. Suppliers are increasingly adopting blockchain technology for supply chain transparency, responding to customer queries about material traceability—a frequently searched topic in procurement forums. This compound's storage stability (recommended at 2–8°C under inert gas) further enhances its logistical appeal for international trade.
In conclusion, 4'-BROMO-3-CHLORO-BIPHENYL exemplifies the intersection of traditional organic chemistry and cutting-edge applications. Its adaptability in drug development, material science, and green technologies positions it as a compound of enduring relevance. Future research may explore its derivatives for energy storage systems or biomedical imaging, answering common search queries about "innovative uses for halogenated aromatics." As industries prioritize molecular precision and sustainability, this compound's role is set to expand further.
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